(2Z,5Z)-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
The compound (2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms, and is substituted with hydroxyphenyl and methoxyphenyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines with a thiazolidinone precursor. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reactants used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl groups can yield quinones, while reduction of the imino group can produce corresponding amines.
Scientific Research Applications
(2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
(2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE: can be compared with other thiazolidinone derivatives, such as:
- (2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-(4-HYDROXYPHENYL)METHYLIDENE-1,3-THIAZOLIDIN-4-ONE
- (2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-(4-ETHOXYPHENYL)METHYLIDENE-1,3-THIAZOLIDIN-4-ONE
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and biological activities. The presence of different functional groups can affect the compound’s solubility, reactivity, and interaction with biological targets, highlighting its uniqueness.
Properties
Molecular Formula |
C23H18N2O4S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
(5Z)-3-(4-hydroxyphenyl)-2-(4-hydroxyphenyl)imino-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H18N2O4S/c1-29-20-12-2-15(3-13-20)14-21-22(28)25(17-6-10-19(27)11-7-17)23(30-21)24-16-4-8-18(26)9-5-16/h2-14,26-27H,1H3/b21-14-,24-23? |
InChI Key |
JQLBWUANRLTBEW-AWAAXKIWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)O)S2)C4=CC=C(C=C4)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)O)S2)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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